6-Acetyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one
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Overview
Description
6-Acetyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of nitrogen atoms within the spiro ring system, which imparts distinct chemical and biological properties. The presence of the thiophene ring adds to its versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[45]decan-8-one typically involves multi-step organic synthesis
Formation of the Spirocyclic Core: This step often involves a cyclization reaction where a suitable precursor, such as a diamine, reacts with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic structure.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation, using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Thiophene Ring: The thiophene ring is typically introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones if the thiophene ring is involved.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-Acetyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Its spirocyclic structure and the presence of nitrogen atoms suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals with specific properties.
Mechanism of Action
The mechanism by which 6-Acetyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one exerts its effects is likely related to its ability to interact with biological macromolecules. The nitrogen atoms in the spiro ring can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The thiophene ring can participate in π-π interactions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-9-(furan-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one: Similar structure but with a furan ring instead of thiophene.
6-Acetyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one: Contains a pyridine ring, which may alter its electronic properties and biological activity.
Uniqueness
The presence of the thiophene ring in 6-Acetyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one imparts unique electronic properties and potential for diverse chemical reactivity compared to its analogs. This makes it particularly interesting for applications requiring specific electronic or steric characteristics.
Properties
IUPAC Name |
6-acetyl-9-thiophen-3-yl-2,6,9-triazaspiro[4.5]decan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-10(17)16-6-12(18)15(11-2-5-19-7-11)9-13(16)3-4-14-8-13/h2,5,7,14H,3-4,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGSQTDPGMDDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)N(CC12CCNC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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